1-Bromooctane-d17

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

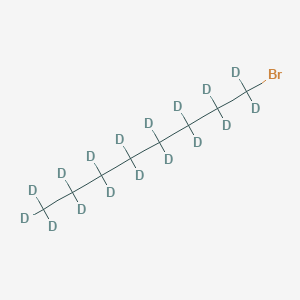

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKOFRJSULQZRM-OISRNESJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583839 | |

| Record name | 1-Bromo(~2~H_17_)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126840-36-6 | |

| Record name | 1-Bromo(~2~H_17_)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126840-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo(2H₁₇)octane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of the deuterated organic compound 1-Bromo(2H₁₇)octane, also known as 1-bromooctane-d17. For comparative purposes, data for its non-deuterated counterpart, 1-bromooctane, is also presented. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who may utilize this compound in their work.

Core Physical Properties

The following table summarizes the essential physical properties of 1-Bromo(2H₁₇)octane and 1-bromooctane. These properties are crucial for understanding the compound's behavior in various experimental and applied settings.

| Physical Property | 1-Bromo(2H₁₇)octane (this compound) | 1-Bromooctane |

| Molecular Formula | C₈D₁₇Br | C₈H₁₇Br |

| Molecular Weight | 210.23 g/mol [1] | 193.12 g/mol [2][3] |

| Melting Point | -55 °C[4] | -55 °C[2][3][5][6][7] |

| Boiling Point | 201 °C (at 1013 mbar)[4] | 201-202 °C (at 1013 mbar)[2][3][5] |

| Density | 1.217 g/mL at 25 °C[4] | 1.118 g/mL at 25 °C[2][7] |

| Refractive Index | n20/D 1.4518[4] | n20/D 1.452[2] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections outline the general experimental methodologies used to ascertain the key physical properties of liquid organic compounds like 1-Bromo(2H₁₇)octane.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Procedure:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

-

The fusion tube is then attached to a thermometer and heated in a controlled manner, often using an oil bath or a heating block.

-

As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point of 1-Bromo(2H₁₇)octane, which is a liquid at room temperature, is determined by cooling the substance until it solidifies and then gently heating it to observe the melting transition.

Procedure:

-

A small sample of the liquid is placed in a capillary tube and cooled, for instance, using a dry ice/acetone bath, until it solidifies.

-

The capillary tube containing the solid sample is then placed in a melting point apparatus.

-

The apparatus is heated slowly and at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Determination of Density

Density is the mass of a substance per unit volume. It is an important physical property that can be used to identify a substance and assess its purity. The density of a liquid is typically determined using a pycnometer or by direct mass and volume measurements.

Procedure (using a graduated cylinder and balance):

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A known volume of the liquid is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is then reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is then calculated by dividing the mass of the liquid by its volume.

-

This measurement is typically performed at a specific temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used. An Abbe refractometer is a common instrument used for this measurement.

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index is then read from the instrument's scale.

-

The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of an alkyl bromide, which is representative of the preparation of 1-Bromo(2H₁₇)octane.

References

- 1. scbt.com [scbt.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. athabascau.ca [athabascau.ca]

1-Bromo(2H_17_)octane CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo(2H17)octane is the deuterated isotopologue of 1-bromooctane. In this compound, all 17 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary application is as an internal standard in quantitative mass spectrometry (MS) assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of deuterated internal standards is crucial for correcting variations in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of quantitative measurements.[1][2][3] Furthermore, deuterated compounds are increasingly utilized in drug discovery to study pharmacokinetic profiles and metabolic pathways, as the substitution of hydrogen with deuterium can alter the rate of metabolic processes.[4][5][6]

Chemical Identifiers and Properties

The following tables summarize the key identifiers and physicochemical properties of 1-Bromo(2H17)octane.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 126840-36-6[7] |

| IUPAC Name | 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane[8] |

| Synonyms | 1-Bromooctane-d17, Octyl-d17 bromide[7][9] |

| Molecular Formula | C₈D₁₇Br[7] |

| InChI | InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2[8][9] |

| InChIKey | VMKOFRJSULQZRM-OISRNESJSA-N[9] |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br[9] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 210.23 g/mol [7][9] |

| Appearance | Clear colorless to pale yellow liquid |

| Density | 1.217 g/mL at 25 °C[9] |

| Melting Point | -55 °C (lit.)[9] |

| Boiling Point | 201 °C (lit.)[9] |

| Refractive Index | n20/D 1.4518 (lit.)[9] |

| Flash Point | 78 °C (172.4 °F) - closed cup[9] |

| Isotopic Purity | ≥98 atom % D[9] |

Experimental Protocols

While specific published protocols detailing the use of 1-Bromo(2H17)octane are scarce, its application as an alkylating agent and an internal standard follows well-established chemical and analytical procedures. The following are representative methodologies.

Synthesis of 1-Bromo(2H17)octane

The synthesis of 1-Bromo(2H17)octane can be adapted from the established methods for preparing its non-deuterated analog, 1-bromooctane, by starting with the corresponding deuterated alcohol.[10][11]

Reaction:

CD₃(CD₂)₆CD₂OD + HBr → CD₃(CD₂)₆CD₂Br + H₂O

Materials:

-

Octan-d18-ol (perdeuterated 1-octanol)

-

Hydrobromic acid (48%)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine perdeuterated 1-octanol and hydrobromic acid.

-

Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

-

Heat the mixture to reflux for 6-8 hours.

-

After cooling, transfer the mixture to a separatory funnel and wash with water.

-

To remove any unreacted acid, wash the organic layer with a sodium bicarbonate solution until effervescence ceases.

-

Wash again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the final product by distillation.

Use as an Internal Standard in Quantitative Mass Spectrometry

1-Bromo(2H17)octane can be used as an internal standard for the quantification of 1-bromooctane or other structurally related analytes in various matrices.

Materials:

-

1-Bromo(2H17)octane (internal standard stock solution of known concentration)

-

Analyte of interest (for calibration curve)

-

Sample matrix (e.g., plasma, soil extract)

-

Appropriate organic solvents for extraction and dilution

-

LC-MS or GC-MS system

Procedure:

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank sample matrix.

-

Sample Preparation: To a known volume or weight of the sample and each calibration standard, add a fixed amount of the 1-Bromo(2H17)octane internal standard solution.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

-

Analysis: Inject the extracted samples into the LC-MS or GC-MS system.

-

Quantification: Monitor the characteristic mass-to-charge ratios (m/z) for both the analyte and the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte in the unknown samples.[3][12]

Visualized Workflow

The following diagram illustrates a typical workflow for a quantitative analysis experiment using a deuterated internal standard like 1-Bromo(2H17)octane.

References

- 1. scispace.com [scispace.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. This compound | CDN-D-1725-0.25G | LGC Standards [lgcstandards.com]

- 9. This compound 98 atom % D | 126840-36-6 [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. 1-Bromooctane synthesis - chemicalbook [chemicalbook.com]

- 12. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Isotopic Purity and Enrichment of 1-Bromo(2H₁₇)octane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, analysis, and quality control of 1-Bromo(2H₁₇)octane, a perdeuterated analog of 1-bromooctane. The incorporation of deuterium in place of hydrogen atoms can significantly alter the physicochemical properties of a molecule, making it a valuable tool in various research and development applications, including as a tracer in metabolic studies and as an internal standard in mass spectrometry-based quantification.

Synthesis of 1-Bromo(2H₁₇)octane

The synthesis of 1-Bromo(2H₁₇)octane typically involves a two-step process: the deuteration of the starting material, 1-octanol, followed by the bromination of the resulting deuterated alcohol.

Step 1: Deuteration of 1-Octanol

The perdeuteration of 1-octanol can be achieved through various methods, most commonly via catalytic H-D exchange reactions using deuterium oxide (D₂O) as the deuterium source.

Step 2: Bromination of (2H₁₇)octan-1-ol

The resulting (2H₁₇)octan-1-ol is then converted to 1-Bromo(2H₁₇)octane. A common method for this transformation is the reaction with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid.

Isotopic Purity and Enrichment Data

The isotopic purity of 1-Bromo(2H₁₇)octane is a critical parameter that defines its quality and suitability for specific applications. It is typically reported as "atom percent Deuterium (D)".

| Parameter | Value | Source |

| Isotopic Purity | 98 atom % D | Sigma-Aldrich Product Information[1] |

Note: This value indicates that 98% of the hydrogen isotopes in the molecule are deuterium. The remaining 2% are protium (¹H). This information is crucial for accurate interpretation of experimental results.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1-Bromo(2H₁₇)octane are not widely published. However, the following are generalized protocols adapted from standard organic chemistry procedures and analytical methods for deuterated compounds.

Synthesis of 1-Bromo(2H₁₇)octane from (2H₁₇)octan-1-ol

Materials:

-

(2H₁₇)octan-1-ol

-

Concentrated hydrobromic acid (48%)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous calcium chloride

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine (2H₁₇)octan-1-ol and concentrated hydrobromic acid.

-

Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

-

Heat the mixture under reflux for several hours to ensure complete reaction.

-

After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the crude 1-Bromo(2H₁₇)octane by distillation.

Isotopic Enrichment Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution and purity of volatile deuterated compounds. Deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts.[2]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

-

Capillary column suitable for the analysis of haloalkanes (e.g., DB-5ms).

Sample Preparation:

-

Dissolve a small amount of 1-Bromo(2H₁₇)octane in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Prepare a series of calibration standards with known concentrations.

GC-MS Parameters (General):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 30-300

Data Analysis:

The isotopic enrichment is determined by analyzing the mass spectrum of the 1-Bromo(2H₁₇)octane peak. The relative abundances of the molecular ion peaks corresponding to different numbers of deuterium atoms are used to calculate the overall isotopic enrichment.

Isotopic Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy can be employed to assess isotopic purity.

-

¹H NMR: The absence or significant reduction of proton signals in the spectrum, relative to an internal standard, indicates a high degree of deuteration.

-

²H NMR: The presence of deuterium signals at the expected chemical shifts confirms the incorporation of deuterium. The integral of these signals can be used for quantification.[3]

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve the 1-Bromo(2H₁₇)octane sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a known amount of an internal standard for quantitative analysis.

NMR Parameters (General):

-

¹H NMR: Standard pulse sequence, sufficient relaxation delay for quantitative integration.

-

²H NMR: Specific deuterium probe or a broadband probe tuned to the deuterium frequency.

Visualizations

The following diagrams illustrate key workflows and concepts related to the quality control and potential application of 1-Bromo(2H₁₇)octane.

Caption: Experimental workflow for the synthesis, quality control, and potential applications of 1-Bromo(2H₁₇)octane.

References

An In-depth Technical Guide to 1-Bromo(2H17)octane: Safety, Handling, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and Material Safety Data Sheet (MSDS) for 1-Bromo(2H17)octane. It is intended for professionals in research and drug development who utilize deuterated compounds to modulate the metabolic profiles of bioactive molecules. This document details the physical and chemical properties, safety protocols, and the application of this compound in the synthesis of deuterated analogues of bioactive compounds, with a focus on cannabinoid derivatives as a practical example.

Chemical and Physical Properties

1-Bromo(2H17)octane is the deuterated analogue of 1-bromooctane, where all 17 hydrogen atoms have been replaced with deuterium. This isotopic substitution is key to its primary application in altering the metabolic fate of parent drug molecules. While the physical properties are very similar to its non-deuterated counterpart, the increased mass of deuterium can have a significant impact on the kinetics of metabolic reactions.

| Property | Value | Reference |

| Molecular Formula | C₈D₁₇Br | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 126840-36-6 | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 201 °C (for 1-bromooctane) | [3] |

| Melting Point | -55 °C (for 1-bromooctane) | [3] |

| Density | 1.118 g/mL at 25 °C (for 1-bromooctane) | [3] |

| Solubility | Insoluble in water; miscible with alcohol and ether | [2] |

| Refractive Index | n20/D 1.452 (for 1-bromooctane) | [3] |

Safety and Handling (MSDS Information)

The safety and handling precautions for 1-Bromo(2H17)octane are analogous to those for 1-bromooctane. The following information is a summary of the key safety data.

Hazard Identification

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation | |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Precautionary Measures

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P391: Collect spillage. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Application in Drug Development: A Focus on Cannabinoid Analogues

The primary utility of 1-Bromo(2H17)octane in drug development is as a synthetic intermediate to introduce a deuterated n-octyl side chain into a target molecule. This is particularly relevant for compounds where this alkyl chain is a site of metabolic activity. By replacing hydrogen with deuterium, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolism at that position. This "kinetic isotope effect" can lead to an improved pharmacokinetic profile, such as a longer half-life or reduced formation of undesirable metabolites.[4]

A pertinent example is in the field of cannabinoid research. The length and structure of the alkyl side chain on cannabinoid molecules are known to significantly influence their binding affinity to cannabinoid receptors (CB1 and CB2) and their overall pharmacological activity.[3] The synthesis of novel cannabinoid analogues often involves the alkylation of a resorcinol intermediate.

Logical Workflow for Utilizing 1-Bromo(2H17)octane in Drug Discovery

Caption: A logical workflow for the use of 1-Bromo(2H17)octane in drug discovery.

Representative Experimental Protocol: Synthesis of a Deuterated Cannabidiol (CBD) Analogue

This protocol is a representative example based on established methods for the synthesis of cannabinoid analogues.[5]

Objective: To synthesize a cannabidiol analogue with a deuterated n-octyl side chain using 1-Bromo(2H17)octane.

Materials:

-

Olivetol

-

1-Bromo(2H17)octane

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

(-)-p-mentha-2,8-dien-1-ol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Alkylation of Olivetol:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve olivetol (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous DMF.

-

Add 1-Bromo(2H17)octane (1.1 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the deuterated resorcinol intermediate.

-

-

Condensation to form the Deuterated CBD Analogue:

-

In a separate flask under an inert atmosphere, dissolve the deuterated resorcinol intermediate (1 equivalent) and (-)-p-mentha-2,8-dien-1-ol (1.2 equivalents) in anhydrous DCM.

-

Add a catalytic amount of p-TSA (0.1 equivalents).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the final product by silica gel column chromatography to obtain the desired deuterated CBD analogue.

-

Signaling Pathway of Cannabinoid Receptors

The synthesized deuterated cannabinoid analogues would be expected to interact with the cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.

Caption: Simplified signaling pathway of cannabinoid receptors CB1 and CB2.

Conclusion

1-Bromo(2H17)octane is a valuable synthetic tool for researchers in drug development, enabling the introduction of a deuterated alkyl chain to modulate the metabolic properties of bioactive molecules. Understanding its chemical properties, safety, and handling is paramount for its effective and safe use in the laboratory. The application in synthesizing deuterated cannabinoid analogues highlights its potential in creating novel therapeutics with improved pharmacokinetic profiles. The provided protocols and diagrams serve as a guide for professionals working in this innovative area of medicinal chemistry.

References

- 1. scispace.com [scispace.com]

- 2. US5036014A - Deuterated cannabinoids as standards for the analysis of tetrahydrocannabinol and its metabolites in biological fluids - Google Patents [patents.google.com]

- 3. Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-Bromo(2H_17_)octane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo(2H_17_)octane, a deuterated isotopologue of 1-bromooctane, is a valuable compound in various research applications, including as an internal standard in mass spectrometry and in studies of reaction mechanisms where kinetic isotope effects are of interest[1][2]. Understanding its solubility in organic solvents is crucial for its effective use in synthesis, purification, and various analytical techniques. This guide summarizes the expected solubility profile of 1-Bromo(2H_17_)octane, provides a general experimental protocol for solubility determination, and discusses the potential influence of deuteration on its physicochemical properties.

Physicochemical Properties

1-bromooctane is a non-polar, colorless to pale yellow liquid[3]. Its long hydrocarbon chain dictates its low polarity[4]. The deuterated version, 1-Bromo(2H_17_)octane, is expected to have very similar physical properties, although subtle differences can arise from the increased mass of deuterium compared to protium[5][6].

Solubility Profile of 1-Bromooctane

Based on the principle of "like dissolves like," the solubility of the non-polar 1-bromooctane is highest in non-polar organic solvents. The following table summarizes the qualitative solubility of 1-bromooctane in various common organic solvents, which can be used as a strong predictor for the solubility of 1-Bromo(2H_17_)octane.

| Solvent Class | Example Solvents | Expected Solubility of 1-Bromooctane | Reference |

| Non-Polar Solvents | Hexane, Toluene, Cyclohexane | Highly Soluble / Miscible | [3][4] |

| Polar Aprotic Solvents | Diethyl Ether, Dichloromethane | Miscible | [1][7][8] |

| Polar Protic Solvents | Ethanol, Methanol | Miscible | [1][7][8] |

| Highly Polar Solvents | Water | Insoluble | [1][3][7][9][10] |

The Potential Impact of Deuteration on Solubility

The replacement of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of a molecule due to the kinetic isotope effect and differences in bond vibrations[10][11]. These changes can, in turn, affect solubility:

-

Molecular Volume and Polarizability: The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to a smaller molecular volume and altered intermolecular dispersion forces, which are key determinants of solubility in non-polar solvents[6].

-

Intermolecular Interactions: Changes in vibrational frequencies upon deuteration can affect the strength of van der Waals interactions. For non-polar compounds, where these forces are dominant, even minor changes can influence how well the solute interacts with the solvent molecules[5].

While these effects are generally small, they can lead to measurable differences in solubility. However, without specific experimental data for 1-Bromo(2H_17_)octane, the solubility is expected to closely follow that of 1-bromooctane.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a generalized and robust "shake-flask" method for determining the thermodynamic (or equilibrium) solubility of a liquid like 1-Bromo(2H_17_)octane in an organic solvent. This method is considered the gold standard for its accuracy and reliability[12].

Objective: To determine the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature to form a saturated solution at equilibrium.

Materials:

-

1-Bromo(2H_17_)octane (solute)

-

High-purity organic solvent of choice

-

Reference standard of 1-Bromo(2H_17_)octane for analytical calibration

-

Glass vials with Teflon-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Equipment:

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV))

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of 1-Bromo(2H_17_)octane to a glass vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of a separate, undissolved phase of the solute.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solvent has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter to remove any undissolved micro-droplets of the solute.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of 1-Bromo(2H_17_)octane in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of 1-Bromo(2H_17_)octane in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the thermodynamic solubility of 1-Bromo(2H_17_)octane in the specific solvent at the tested temperature, typically expressed in g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative data for the solubility of 1-Bromo(2H_17_)octane in organic solvents is scarce, a strong predictive understanding can be derived from its non-deuterated analogue, 1-bromooctane. It is expected to be highly soluble in non-polar organic solvents and miscible with ethers and alcohols, while being insoluble in water. The subtle physicochemical effects of deuteration are unlikely to dramatically alter this general solubility profile. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a robust methodology for determining its thermodynamic solubility, which is essential for its effective application in research and development.

References

- 1. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]

- 2. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. synmr.in [synmr.in]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Natural Abundance Correction for the Mass Spectrometry Analysis of 1-Bromo(2H₁₇)octane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for correcting for the natural abundance of isotopes in the mass spectrometry analysis of 1-Bromo(2H₁₇)octane. Accurate correction is critical for the precise quantification and interpretation of data in studies utilizing isotopically labeled compounds.

Introduction to Isotopic Abundance and its Impact on Mass Spectrometry

In mass spectrometry, the presence of naturally occurring stable isotopes leads to the appearance of characteristic isotopic patterns for any given molecule. For organic compounds, the most significant contributions to these patterns arise from the isotopes of carbon (¹³C), hydrogen (²H or deuterium), oxygen (¹⁷O, ¹⁸O), nitrogen (¹⁵N), and, in the case of halogenated compounds, isotopes of elements like chlorine and bromine.

1-Bromo(2H₁₇)octane (C₈H₁₇Br with all 17 hydrogens as deuterium) presents a unique analytical challenge due to the combination of a highly deuterated alkyl chain and a bromine atom. The natural isotopic abundances of both hydrogen and bromine significantly influence the observed mass spectrum. Failure to account for these natural abundances can lead to misinterpretation of the isotopic enrichment and inaccurate quantification.

Natural Isotopic Abundances of Key Elements

The accurate correction for natural abundance requires precise knowledge of the isotopic distribution of the constituent elements. The relevant data for the analysis of 1-Bromo(2H₁₇)octane are summarized in the table below.

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Hydrogen | ¹H (Protium) | 1.007825 | ~99.985 |

| ²H (Deuterium) | 2.014102 | ~0.015 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Bromine | ⁷⁹Br | 78.918337 | 50.69[1] |

| ⁸¹Br | 80.916291 | 49.31[1] |

Table 1: Natural Abundances of Relevant Isotopes.[1][2][3][4][5][6][7]

Experimental Protocol: Mass Spectrometry of 1-Bromo(2H₁₇)octane

A robust and well-defined experimental protocol is the foundation for obtaining high-quality data that can be accurately corrected.

Sample Preparation

-

Standard Preparation: Prepare a series of calibration standards of 1-Bromo(2H₁₇)octane of known concentrations in a suitable solvent (e.g., methanol, acetonitrile).

-

Sample Dilution: Dilute the experimental samples to fall within the linear range of the calibration curve.

-

Internal Standard: If required for quantitative analysis, add a suitable internal standard. An ideal internal standard would be a stable isotope-labeled version of 1-bromooctane with a different isotopic labeling pattern (e.g., ¹³C labeled) that does not overlap with the analyte's isotopic cluster.

Mass Spectrometry Parameters

The following parameters are recommended for a standard gas chromatography-mass spectrometry (GC-MS) analysis. These may need to be optimized for your specific instrumentation.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-250 |

Table 2: Recommended GC-MS Parameters.

The Core of Natural Abundance Correction

The correction for natural abundance involves a mathematical deconvolution of the observed isotopic distribution to determine the true contribution of the labeled species. This is typically achieved using a matrix-based approach.

Theoretical Isotopic Distribution

The first step is to calculate the theoretical isotopic distribution of 1-Bromo(2H₁₇)octane based on the natural abundances of its constituent atoms. For a molecule with the formula C₈(²H)₁₇Br, we must consider the contributions of ¹³C, ¹H (present as an impurity in the deuterated starting materials), and ⁸¹Br.

The molecular ion region will be dominated by two main peaks due to the two bromine isotopes:

-

M peak: [C₈(²H)₁₇⁷⁹Br]⁺

-

M+2 peak: [C₈(²H)₁₇⁸¹Br]⁺

Each of these will have associated isotopologue peaks due to the presence of ¹³C and residual ¹H.

Correction Algorithm

A simplified representation of the correction logic is outlined below. This process can be implemented using various software packages or custom scripts.

Experimental Workflow and Data Processing

The overall experimental and data analysis workflow is depicted in the following diagram.

Signaling Pathways (Illustrative Example)

While 1-Bromo(2H₁₇)octane is not directly involved in signaling pathways, isotopically labeled molecules are often used as tracers to study metabolic pathways. The following diagram illustrates a generic signaling pathway to demonstrate the creation of such visualizations as required.

Conclusion

The accurate analysis of 1-Bromo(2H₁₇)octane by mass spectrometry is critically dependent on the correct application of natural abundance correction. By following a well-defined experimental protocol and employing a systematic data correction workflow, researchers can ensure the integrity and accuracy of their results. The methodologies outlined in this guide provide a robust framework for achieving high-quality data in studies involving this and other highly deuterated compounds.

References

- 1. WebElements Periodic Table » Bromine » isotope data [webelements.com]

- 2. youtube.com [youtube.com]

- 3. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 4. Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 4th Edition Ch 2 Problem 77b [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WebElements Periodic Table » Hydrogen » isotope data [webelements.com]

- 7. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Utilizing 1-Bromo(2H17)octane as an Internal Standard for Enhanced Accuracy in GC-MS Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the utilization of 1-Bromo(2H17)octane as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantitative analysis. The use of deuterated internal standards is a robust method to correct for analyte loss during sample preparation and injection variability, thereby significantly improving the accuracy and precision of analytical results.[1][2][3] This document outlines the principles of internal standard methodology, the physicochemical properties of 1-Bromo(2H17)octane, a detailed experimental protocol, and data presentation examples.

Introduction

Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, particularly within the pharmaceutical and biotechnology industries. A significant challenge in achieving accurate quantification is the potential for sample loss during multi-step preparation procedures and variations in injection volume. The internal standard (IS) method is a widely accepted technique to mitigate these sources of error.[4] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.[4]

Deuterated compounds, such as 1-Bromo(2H17)octane, are excellent internal standards for GC-MS analysis.[5][6] Their chemical and physical properties are nearly identical to their non-deuterated analogs, ensuring they behave similarly during extraction, derivatization, and chromatography. However, their increased mass allows for clear differentiation by the mass spectrometer, preventing interference with the analyte signal.[5] 1-Bromo(2H17)octane, with its 17 deuterium atoms, offers a significant mass shift from its protonated counterpart, making it an ideal candidate for a wide range of non-polar to moderately polar analytes.

Principle of the Internal Standard Method

The fundamental principle of the internal standard method is the addition of a known and constant amount of the IS to all samples, calibration standards, and quality control samples. The ratio of the analyte's response to the IS's response is then used for quantification. This ratio corrects for variations in sample volume, injection volume, and instrument response, as any loss or variation will affect both the analyte and the IS proportionally.[4]

The concentration of the analyte is determined using a calibration curve where the response ratio (Analyte Peak Area / IS Peak Area) is plotted against the analyte concentration.

Physicochemical Properties of 1-Bromo(2H17)octane

| Property | Value |

| Molecular Formula | C8D17Br |

| Molecular Weight | 210.23 g/mol [7] |

| CAS Number | 126840-36-6[7] |

| Boiling Point | Similar to 1-Bromooctane (~201 °C) |

| Solubility | Soluble in most organic solvents (e.g., methanol, acetonitrile, dichloromethane) |

| Appearance | Colorless liquid |

Experimental Protocol

This protocol provides a general framework for using 1-Bromo(2H17)octane as an internal standard. Specific parameters should be optimized for the particular analyte and matrix being investigated.

Materials and Reagents

-

1-Bromo(2H17)octane (≥98% isotopic purity)

-

Analyte of interest

-

High-purity solvents (e.g., methanol, acetonitrile, ethyl acetate)

-

Volumetric flasks and pipettes

-

GC-MS vials with septa

-

Analytical balance

Preparation of Stock Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of 1-Bromo(2H17)octane and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Analyte Stock Solution: Accurately weigh a known amount of the analyte and dissolve it in the same solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

Preparation of Calibration Standards

-

Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution.

-

To each calibration standard, add a constant volume of the IS Stock Solution to achieve a fixed final concentration of the internal standard (e.g., 10 µg/mL).

-

Bring each standard to a final volume with the appropriate solvent.

Sample Preparation

-

Accurately measure a known amount of the sample (e.g., 1 mL of liquid or 1 g of solid).

-

Spike the sample with the same constant volume of the IS Stock Solution as used for the calibration standards.

-

Perform the necessary sample extraction, cleanup, and/or derivatization steps.

-

Reconstitute the final extract in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Parameters

The following are example GC-MS parameters and should be optimized for the specific application.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Start at 50 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (Analyte) | To be determined based on the analyte's mass spectrum |

| SIM Ions (IS) | To be determined based on the mass spectrum of 1-Bromo(2H17)octane (e.g., m/z corresponding to fragments containing bromine and the deuterated alkyl chain) |

Data Presentation and Analysis

Calibration Curve

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. Perform a linear regression to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

Table 1: Example Calibration Curve Data

| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 153,456 | 150,567 | 1.019 |

| 25 | 380,987 | 149,876 | 2.542 |

| 50 | 755,432 | 150,345 | 5.025 |

| 100 | 1,510,876 | 149,987 | 10.073 |

-

Linear Regression Equation: y = 0.100x + 0.005

-

Coefficient of Determination (R²): 0.9995

Precision and Accuracy

Evaluate the precision and accuracy of the method by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=5).

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 2.5 | 2.45 | 98.0 | 4.2 |

| Medium | 40 | 40.8 | 102.0 | 2.5 |

| High | 80 | 79.5 | 99.4 | 1.8 |

Recovery

Assess the extraction recovery by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three different concentrations.

Table 3: Extraction Recovery Data

| Spiked Concentration (µg/mL) | Mean Peak Area (Pre-extraction Spike) | Mean Peak Area (Post-extraction Spike) | Recovery (%) |

| Low | 35,678 | 37,123 | 96.1 |

| Medium | 589,123 | 605,432 | 97.3 |

| High | 1,180,456 | 1,201,789 | 98.2 |

Workflow Diagram

Caption: Workflow for GC-MS analysis using an internal standard.

Conclusion

The use of 1-Bromo(2H17)octane as an internal standard provides a reliable and effective method for improving the quantitative performance of GC-MS analyses. Its chemical similarity to a range of analytes and its significant mass difference make it an excellent choice for correcting analytical variability. By following the outlined protocol and optimizing it for specific applications, researchers can achieve highly accurate and precise quantitative results, which is critical in research, development, and quality control settings.

References

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Internal standard - Wikipedia [en.wikipedia.org]

- 7. 1-Bromo(~2~H_17_)octane | C8H17Br | CID 16213278 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Deuterated Standards in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of quantitative mass spectrometry, particularly in bioanalysis and drug development, achieving the highest levels of accuracy and precision is paramount. Deuterated internal standards, which are stable isotope-labeled analogs of the target analyte, have become the gold standard for quantification.[1] By replacing one or more hydrogen atoms with deuterium, these standards are chemically identical to the analyte of interest but possess a distinct mass-to-charge ratio (m/z), allowing for their differentiation by the mass spectrometer. This subtle yet significant modification enables them to co-elute with the analyte during chromatography and experience similar ionization effects, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2] The use of deuterated standards significantly enhances the reliability and robustness of quantitative assays, a critical factor in regulated environments and for making crucial decisions in drug development.[1]

Advantages of Using Deuterated Standards

The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision.[3] They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow:

-

Compensation for Matrix Effects: Biological matrices are complex and can contain endogenous components that interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since deuterated standards have nearly identical physicochemical properties to the analyte, they are affected by the matrix in the same way, allowing for accurate correction.[2]

-

Correction for Sample Loss During Preparation: Steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction can lead to analyte loss. By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any loss of the analyte will be mirrored by a proportional loss of the internal standard, ensuring an accurate final concentration calculation.[2]

-

Minimization of Instrumental Variability: Fluctuations in instrument performance, such as injection volume variations and changes in ion source conditions, can affect the analyte signal. As the deuterated standard is analyzed simultaneously, the ratio of the analyte to the internal standard remains constant, mitigating the impact of such variations.[4]

Quantitative Data Summary

The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize data from various studies, highlighting the enhanced performance achieved with deuterated standards compared to methods without them or with non-isotopically labeled standards.

| Analyte | Matrix | Internal Standard | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |

| Sirolimus | Whole Blood | Deuterated (SIR-d3) | 2.7 - 5.7[5] | - | - |

| Non-deuterated (DMR) | 7.6 - 9.7[5] | - | - | ||

| Cyclosporine A | Whole Blood | Deuterated | 0.9 - 14.7[1] | 2.5 - 12.5[1] | 89 - 138[1] |

| Tacrolimus | Whole Blood | Deuterated | 0.9 - 14.7[1] | 2.5 - 12.5[1] | 89 - 138[1] |

| Everolimus | Whole Blood | Deuterated | 0.9 - 14.7[1] | 2.5 - 12.5[1] | 89 - 138[1] |

| Mycophenolic Acid | Plasma | Deuterated | 0.9 - 14.7[1] | 2.5 - 12.5[1] | 89 - 138[1] |

| Testosterone | Serum | Deuterated (D2) | - | 3.7 - 4.8[6] | High[6] |

| Deuterated (D5) | - | - | Lower than D2[7] | ||

| Carbon-13 (C13) | - | - | Lower than D2[7] |

Table 1: Comparison of Assay Precision and Accuracy with and without Deuterated Internal Standards.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.

Protocol 1: Quantification of Immunosuppressive Drugs in Whole Blood

This protocol is adapted from a validated method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood using their respective deuterated internal standards.[1][8]

1. Sample Preparation (Protein Precipitation):

-

Thaw whole blood samples and internal standard working solutions at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.

-

Add 100 µL of the internal standard working solution (containing a mixture of deuterated cyclosporine A, tacrolimus, sirolimus, and everolimus in methanol).

-

Add 150 µL of zinc sulfate solution (0.1 M in water) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Selected Reaction Monitoring (SRM).

-

SRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

-

3. Data Analysis:

-

Integrate the peak areas for each analyte and its deuterated internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification of Pesticides in a Food Matrix

This protocol outlines a general procedure for the analysis of pesticide residues in a food matrix (e.g., fruit or vegetable) using deuterated internal standards.

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Homogenize 10-15 g of the food sample.

-

To a 50 mL centrifuge tube, add the homogenized sample.

-

Add 10 mL of acetonitrile and the deuterated internal standard solution.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

Take an aliquot of the acetonitrile (upper) layer and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

Filter the supernatant into an autosampler vial for LC-MS/MS analysis.[9]

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 or similar reversed-phase column suitable for pesticide analysis.

-

Mobile Phase A: Water with a suitable modifier (e.g., 5 mM ammonium formate, 0.1% formic acid).

-

Mobile Phase B: Methanol or acetonitrile with the same modifier.

-

Gradient: A suitable gradient to separate the target pesticides.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI, positive and/or negative mode depending on the pesticides.

-

Scan Type: SRM.

-

SRM Transitions: Monitor at least two specific transitions for each pesticide and its deuterated standard for confirmation and quantification.

-

3. Data Analysis:

-

Follow the same data analysis procedure as described in Protocol 1.

Visualizations

Caption: A typical bioanalytical workflow for quantitative analysis using deuterated internal standards.

Caption: A detailed experimental workflow for quantitative analysis using deuterated standards.

References

- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. fssai.gov.in [fssai.gov.in]

Application Notes: 1-Bromo(2H_17)octane as a Novel Tracer for Probing Fatty Acid Metabolism

Introduction

The study of fatty acid metabolism is crucial for understanding numerous physiological and pathological processes, including metabolic syndrome, diabetes, and cancer. Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of fatty acids in vivo and in vitro. While various deuterated and 13C-labeled fatty acids are commonly employed, the use of a dually labeled tracer such as 1-Bromo(2H_17)octane offers unique possibilities for metabolic flux analysis. This document provides detailed application notes and protocols for the hypothetical use of 1-Bromo(2H_17)octane as a tracer in metabolic pathway studies. Although direct literature on this specific molecule is scarce, the principles outlined are based on established methodologies for similar tracer molecules.

Principle of the Tracer

1-Bromo(2H_17)octane is an analog of octanoic acid, a medium-chain fatty acid. The molecule is modified in two key ways:

-

Deuterium Labeling (2H_17): The extensive deuteration of the octyl chain provides a heavy isotope signature that allows for its distinction from endogenous fatty acids using mass spectrometry. This enables the tracing of its incorporation into various lipid species and the quantification of its metabolic flux.

-

Bromine Atom at C1: The bromine atom at the first carbon position is expected to influence its metabolic processing. It may act as a probe to study the activity of enzymes involved in fatty acid activation and transport. Furthermore, the C-Br bond may alter the rate of beta-oxidation, potentially allowing for the study of specific enzymatic steps or creating a "trapped" metabolic state.

Potential Applications

-

Tracing Fatty Acid Uptake and Transport: The tracer can be used to quantify the rate of fatty acid uptake by cells and tissues.

-

Investigating Fatty Acid Activation: The bromine atom may influence the interaction with acyl-CoA synthetases, providing insights into the enzyme kinetics and substrate specificity.

-

Monitoring Beta-Oxidation: The deuterated backbone allows for the tracking of the molecule through the initial cycles of mitochondrial beta-oxidation. The bromine atom may stall or alter this process, which can be studied to understand the regulation of fatty acid catabolism.

-

Mapping Incorporation into Complex Lipids: The tracer can be used to follow the incorporation of the octanoyl moiety into triglycerides, phospholipids, and cholesterol esters.

-

Drug Development: This tracer can be a valuable tool in preclinical studies to assess the effect of new therapeutic agents on fatty acid metabolism.

Experimental Protocols

1. Conceptual Synthesis of 1-Bromo(2H_17)octane

This protocol is a conceptual outline based on general methods for deuteration and bromination of fatty acids.

-

Step 1: Perdeuteration of Octanoic Acid. Octanoic acid can be perdeuterated via a platinum-catalyzed hydrothermal process using heavy water (D2O).[1][2]

-

Step 2: Activation of the Carboxylic Acid. The deuterated octanoic acid is then activated, for example, using 1,1'-carbonyldiimidazole (CDI).[1]

-

Step 3: Bromination. The activated deuterated octanoic acid can then be subjected to a bromination reaction, potentially involving a Hunsdiecker-type reaction or a similar method to replace the carboxyl group with a bromine atom.

2. In Vitro Cell Culture Protocol for Tracer Analysis

-

Cell Seeding: Plate cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Tracer Incubation: Prepare a stock solution of 1-Bromo(2H_17)octane complexed to fatty acid-free bovine serum albumin (BSA) in the culture medium. Replace the existing medium with the tracer-containing medium and incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).

-

Cell Lysis and Lipid Extraction: After incubation, wash the cells with ice-cold PBS, and then lyse the cells. Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.

-

Sample Preparation for Mass Spectrometry: The lipid extract can be fractionated into different lipid classes (e.g., triglycerides, phospholipids) using thin-layer chromatography (TLC) or liquid chromatography (LC). The fatty acids within these fractions are then typically transesterified to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

3. In Vivo Animal Protocol for Tracer Studies

All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

-

Animal Acclimation: Acclimate animals (e.g., mice or rats) to the experimental conditions.

-

Tracer Administration: Administer 1-Bromo(2H_17)octane to the animals, for example, via oral gavage or intravenous injection. The tracer should be formulated in a suitable vehicle.

-

Sample Collection: Collect blood samples at various time points post-administration. At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart).

-

Sample Processing: Separate plasma from blood samples. Homogenize tissues and perform lipid extraction as described in the in vitro protocol.

-

Mass Spectrometry Analysis: Analyze the isotopic enrichment of the tracer in the lipid fractions of plasma and tissues.

4. Mass Spectrometry Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly used for the analysis of FAMEs. High-resolution mass spectrometry can be beneficial for resolving deuterated and non-deuterated species.[3]

-

Analysis: Monitor the mass spectra for the characteristic isotopic pattern of the deuterated brominated octanoyl chain. Quantification is typically achieved by comparing the peak areas of the labeled and unlabeled fatty acids.

Data Presentation

Table 1: Hypothetical Isotopic Enrichment of 1-Bromo(2H_17)octane in Different Lipid Fractions of Cultured Hepatocytes

| Time (hours) | Triglycerides (% Enrichment) | Phospholipids (% Enrichment) | Free Fatty Acids (% Enrichment) |

| 1 | 5.2 ± 0.8 | 2.1 ± 0.3 | 15.7 ± 2.1 |

| 4 | 18.9 ± 2.5 | 8.5 ± 1.2 | 9.3 ± 1.5 |

| 12 | 35.1 ± 4.1 | 15.3 ± 2.0 | 4.1 ± 0.7 |

| 24 | 42.6 ± 5.3 | 20.8 ± 2.9 | 2.5 ± 0.4 |

Table 2: Hypothetical Pharmacokinetic Parameters of 1-Bromo(2H_17)octane in Rat Plasma Following a Single Oral Dose

| Parameter | Value |

| Cmax (µg/mL) | 25.4 |

| Tmax (hours) | 2.0 |

| AUC (0-t) (µg·h/mL) | 158.9 |

| Half-life (t1/2) (hours) | 6.5 |

Visualizations

Caption: Hypothetical metabolic fate of 1-Bromo(2H_17)octane.

Caption: General experimental workflow for metabolic tracer studies.

Caption: Advantages and limitations of the proposed tracer.

References

- 1. juser.fz-juelich.de [juser.fz-juelich.de]

- 2. Documents download module [ec.europa.eu]

- 3. Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Volatile Organic Compounds Using 1-Bromo(2H₁₇)octane as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of semi-volatile organic compounds (SVOCs) in aqueous samples using gas chromatography-mass spectrometry (GC-MS) with 1-Bromo(2H₁₇)octane as a deuterated internal standard. The use of a stable isotope-labeled internal standard is a critical component of this methodology, as it compensates for variations in sample preparation, injection volume, and instrument response, thereby ensuring high precision and accuracy in quantification.[1][2] This protocol is particularly suited for environmental monitoring, industrial wastewater analysis, and quality control in pharmaceutical manufacturing where precise measurement of organic contaminants is essential.

Introduction

Volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) are a broad class of chemicals that are common environmental and industrial pollutants.[3] Accurate and reliable quantification of these compounds is crucial for regulatory compliance, environmental protection, and ensuring product quality. Gas chromatography-mass spectrometry (GC-MS) is a widely accepted and powerful technique for the analysis of SVOCs.[4]

A significant challenge in quantitative GC-MS is the potential for variability introduced during sample preparation and analysis. To address this, the use of an internal standard is a common practice. An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer. Deuterated compounds, such as 1-Bromo(2H₁₇)octane, serve as excellent internal standards because they co-elute with their non-deuterated counterparts and exhibit similar behavior during extraction and ionization, yet are easily differentiated by their mass-to-charge ratio.[1] This approach significantly improves the reliability and reproducibility of quantitative results.[1]

1-Bromo(2H₁₇)octane is a deuterated analog of 1-bromooctane. With a boiling point of approximately 201°C, it is classified as a semi-volatile organic compound, making it an ideal internal standard for the analysis of other SVOCs with similar physicochemical properties.[4][5][6] This application note provides a detailed protocol for the extraction and GC-MS analysis of a range of SVOCs from water samples using 1-Bromo(2H₁₇)octane as the internal standard.

Principle of the Method

The fundamental principle of this method lies in the use of a known concentration of a deuterated internal standard, 1-Bromo(2H₁₇)octane, which is added to each sample, calibration standard, and quality control sample. The internal standard experiences the same sample preparation and analysis conditions as the target analytes. By comparing the peak area of the target analyte to the peak area of the internal standard, accurate quantification can be achieved, as any variations in the analytical process will affect both the analyte and the internal standard proportionally.

Experimental Protocols

Materials and Reagents

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all pesticide residue grade or equivalent)

-

Reagents: Sodium sulfate (anhydrous, granular), Hydrochloric acid (HCl), Sodium thiosulfate

-

Standards: 1-Bromo(2H₁₇)octane (internal standard), certified reference standards for all target analytes

-

Solid-Phase Extraction (SPE) Cartridges: Divinylbenzene-N-vinylpyrrolidone copolymer or similar reversed-phase cartridges suitable for a broad range of organic compounds.

-

Glassware: 1 L amber glass bottles, 40 mL vials with PTFE-lined septa, graduated cylinders, volumetric flasks, Pasteur pipettes.

Sample Preparation: Solid-Phase Extraction (SPE) of Aqueous Samples

This protocol is adapted from procedures outlined for EPA Method 8270.[1][7]

-

Sample Collection and Preservation: Collect 1 L aqueous samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding 80 mg of sodium thiosulfate per liter. Adjust the sample pH to < 2 with 6N HCl.

-

Internal Standard Spiking: Spike each sample, blank, and calibration standard with a known amount of 1-Bromo(2H₁₇)octane solution in methanol to achieve a final concentration of 40 µg/L.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of reagent water at pH < 2. Do not allow the cartridge to go dry.

-

Sample Loading: Load the entire 1 L sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

-

Cartridge Drying: After the entire sample has passed through, dry the cartridge under a vacuum for 10-15 minutes to remove residual water.[1][7]

-

Elution: Elute the trapped analytes from the cartridge with 10 mL of dichloromethane into a collection vial.

-

Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions